ANGPT1 Human Pre-designed siRNA Set A

Descripción

Propiedades

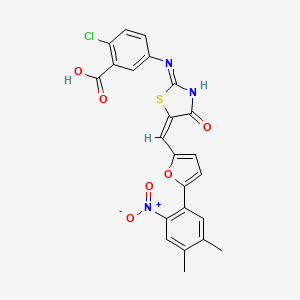

Fórmula molecular |

C23H16ClN3O6S |

|---|---|

Peso molecular |

497.9 g/mol |

Nombre IUPAC |

2-chloro-5-[[(5E)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

InChI |

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10+ |

Clave InChI |

RTHRCOIONCZINZ-KEBDBYFISA-N |

SMILES isomérico |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

SMILES canónico |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Angiopoietin-1 in Angiogenesis and Vascular Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-1 (Ang-1) is a critical cytokine in the complex process of vascular development, maturation, and maintenance. Acting as the primary agonist for the endothelial-specific Tie2 receptor tyrosine kinase, Ang-1 signaling is fundamental to promoting vascular stability, suppressing endothelial cell apoptosis, and mediating the recruitment of perivascular cells. In contrast to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) that initiate sprouting and increase permeability, Ang-1's primary role is to stabilize and mature newly formed vessels, rendering them quiescent and leak-resistant. This technical guide provides an in-depth examination of the Ang-1/Tie2 signaling axis, its multifaceted roles in vascular biology, quantitative data on its functional effects, and detailed protocols for key experimental assays used in its study.

The Angiopoietin/Tie Signaling System

The angiopoietin family of growth factors and their corresponding Tie receptors are crucial regulators of vascular development and homeostasis.[1] The family includes four ligands (Ang-1, Ang-2, and Ang-3/4) and two receptor tyrosine kinases, Tie1 and Tie2, which are expressed predominantly on vascular endothelial cells.[1] Ang-1 is the primary agonistic ligand for the Tie2 receptor. It is a secreted glycoprotein typically produced in a paracrine fashion by perivascular cells, including pericytes and vascular smooth muscle cells.[2][3] The interaction between Ang-1 and Tie2 is essential for the later stages of vascular development, controlling the remodeling, stabilization, and quiescence of the vasculature.[1]

The Angiopoietin-1/Tie2 Signaling Pathway

The binding of multimeric Ang-1 to the Tie2 receptor induces receptor clustering and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events crucial for endothelial cell function and survival.

A primary and well-characterized downstream pathway is the activation of Phosphatidylinositol 3-kinase (PI3K) and its effector, the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5] Ang-1 binding leads to the phosphorylation of the p85 subunit of PI3K, increasing its kinase activity.[4] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, leading to its phosphorylation at Ser473 and subsequent activation.[5] The Ang-1/Tie2/PI3K/Akt pathway is a critical pro-survival signal, protecting endothelial cells from apoptosis.[4][6] This anti-apoptotic effect is vital for maintaining the integrity of the endothelial lining.[4] Other signaling pathways, including those involving MAPK, are also activated to mediate cell survival and migration.[7]

References

- 1. SIGNALLING AND FUNCTIONS OF ANGIOPOIETIN-1 IN VASCULAR PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Angiopoietin—Tie System: Common Signaling Pathways for Angiogenesis, Cancer, and Inflammation | Obgyn Key [obgynkey.com]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. [PDF] Angiopoietin-1 Inhibits Endothelial Cell Apoptosis via the Akt/Survivin Pathway* | Semantic Scholar [semanticscholar.org]

- 7. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

ANGPT1 Signaling Pathway in Vascular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Angiopoietin-1 (ANGPT1) signaling pathway, a critical regulator of vascular development, maturation, and stability. This document details the core components of the pathway, downstream signaling cascades, and its context-dependent roles in both vascular quiescence and angiogenesis. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of vascular biology.

Core Components and Activation Mechanism

The ANGPT1 signaling pathway is primarily initiated by the binding of the secreted glycoprotein Angiopoietin-1 (ANGPT1) to its cognate receptor, the tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), which is predominantly expressed on endothelial cells.[1][2] Another related receptor, Tie1, does not directly bind angiopoietins but forms a complex with Tie2, modulating its signaling.[3]

ANGPT1 is a multimeric ligand, and its oligomeric state is crucial for the clustering and activation of Tie2 receptors.[1] This ligand-induced dimerization or multimerization of Tie2 on the endothelial cell surface leads to the autophosphorylation of several tyrosine residues within the intracellular kinase domain of the receptor, thereby initiating downstream signaling cascades.[3][4]

Quantitative Data on ANGPT1-Tie2 Interaction and Activation:

| Parameter | Value | Cell Type/System | Reference |

| ANGPT1-Tie2 Binding Affinity (Kd) | ~2.3 nM | Recombinant proteins | N/A |

| ANGPT1-induced Tie2 Phosphorylation | 7.0-fold increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |

| COMP-Ang1-induced Tie2 Phosphorylation | 1.25-fold increase | Mouse Unilateral Ureteral Obstruction (UUO) kidney | [6] |

Downstream Signaling Pathways

Upon activation, phosphorylated Tie2 serves as a docking site for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways. The specific signaling cascades activated by ANGPT1 are context-dependent, varying with the presence or absence of endothelial cell-cell adhesions.

The PI3K/Akt Pathway: Promoting Survival and Quiescence

In quiescent endothelial cells with established cell-cell contacts, ANGPT1 preferentially activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This is a crucial cascade for promoting endothelial cell survival, maintaining vascular stability, and suppressing inflammation.

Activated Tie2 recruits the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates the serine/threonine kinase Akt.

Key downstream effects of Akt activation include:

-

Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins, while promoting the expression of anti-apoptotic proteins like survivin.[7][8][9]

-

Inhibition of FOXO1: Akt phosphorylates the transcription factor Forkhead box protein O1 (FOXO1), leading to its exclusion from the nucleus and subsequent degradation.[10] This is a critical event, as nuclear FOXO1 promotes the expression of pro-inflammatory and pro-angiogenic genes, including Angiopoietin-2 (ANGPT2), a natural antagonist of ANGPT1.[10][11][12]

-

Enhancement of Endothelial Barrier Function: The PI3K/Akt pathway contributes to the stabilization of endothelial cell junctions.

Quantitative Data on PI3K/Akt Pathway Activation:

| Parameter | Value | Cell Type/System | Reference |

| ANGPT1-induced Akt Phosphorylation (Ser473) | 8.8-fold increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [13] |

| COMP-Ang1-induced Akt Phosphorylation | 1.3-fold increase | Mouse Unilateral Ureteral Obstruction (UUO) kidney | [6] |

The MEK/Erk Pathway: A Role in Migration and Proliferation

In situations lacking stable cell-cell contacts, such as during angiogenesis, ANGPT1 can also activate the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway. This pathway is more classically associated with cell proliferation and migration. The precise mechanisms governing the switch between PI3K/Akt and MEK/Erk activation are still under investigation but appear to be related to the spatial organization of Tie2 receptors at cell-cell junctions versus focal adhesions.

Quantitative Data on MEK/Erk Pathway Activation:

| Parameter | Value | Cell Type/System | Reference |

| ANGPT1-induced Erk1/2 Phosphorylation | 15-fold increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [14] |

Regulation of Gene Expression

ANGPT1 signaling exerts significant control over the endothelial cell transcriptome, primarily through the regulation of the FOXO1 transcription factor. By promoting the nuclear exclusion of FOXO1, ANGPT1 effectively suppresses the expression of a range of genes involved in vascular destabilization and inflammation.

Key Genes Regulated by the ANGPT1/Tie2/FOXO1 Axis:

| Gene | Regulation by ANGPT1 | Function | Reference |

| Angiopoietin-2 (ANGPT2) | Downregulated | Antagonist of ANGPT1-Tie2 signaling, promotes vascular destabilization. | [11][12] |

| Survivin | Upregulated | Inhibitor of apoptosis. | [7][8][9] |

| von Willebrand Factor (vWF) | Downregulated | Pro-thrombotic factor. | N/A |

| ICAM-1 | Downregulated | Adhesion molecule involved in inflammation. | N/A |

| VCAM-1 | Downregulated | Adhesion molecule involved in inflammation. | N/A |

Functional Consequences in Vascular Biology

The activation of the ANGPT1 signaling pathway has profound effects on endothelial cell behavior and overall vascular function.

Vascular Stability and Permeability

A primary role of ANGPT1 is to maintain vascular integrity and reduce permeability. It achieves this by strengthening endothelial cell-cell junctions, in part through the regulation of junctional proteins like VE-cadherin and claudins. ANGPT1 has been shown to inhibit the permeability induced by inflammatory agents such as thrombin and VEGF.[15]

Quantitative Data on Endothelial Permeability:

| Assay | Effect of ANGPT1 | Fold Change/Percentage | Cell Type/System | Reference |

| Thrombin-induced Permeability | Inhibition | 70% reduction | Endothelial Cells | [15] |

| VEGF-induced Permeability | Inhibition | 100% reduction | Endothelial Cells | [15] |

Endothelial Cell Survival

As detailed in the PI3K/Akt pathway section, ANGPT1 is a potent survival factor for endothelial cells. It protects them from apoptosis induced by various stimuli, thereby contributing to the maintenance of a healthy and intact endothelial lining of blood vessels.

Quantitative Data on Pro- and Anti-apoptotic Protein Expression:

| Protein | Regulation by ANGPT1 Ab | Fold Change | Cell Type/System | Reference |

| BCL2 (anti-apoptotic) | Decreased | 0.74-fold | Rat Antral Follicles | [11] |

| BAX (pro-apoptotic) | Increased | 1.46-fold | Rat Antral Follicles | [11] |

Angiogenesis

While primarily known for its role in vascular stabilization, ANGPT1 also plays a context-dependent role in angiogenesis. In the absence of stable cell-cell contacts, ANGPT1 can promote endothelial cell migration and proliferation, contributing to the formation of new blood vessels. However, it is generally considered a "maturation" factor in angiogenesis, acting to stabilize newly formed vessels rather than initiating sprouting. ANGPT1-induced tube formation in vitro has been shown to be dependent on the presence of endogenous VEGF.[16][17]

Quantitative Data on Endothelial Cell Migration and Tube Formation:

| Assay | Effect of ANGPT1 | Fold Change/Percentage | Cell Type/System | Reference |

| Wound Healing Assay | Increased Migration | ~1.5-fold increase | Bovine Aortic Endothelial Cells | [18] |

| Tube Formation (Total Tube Length) | Increased | Data not available | Human Umbilical Vein Endothelial Cells | N/A |

| Tube Formation (Branch Points) | Increased | Data not available | Human Umbilical Vein Endothelial Cells | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ANGPT1 signaling pathway.

Immunoprecipitation of Tie2

This protocol describes the isolation of Tie2 from cell lysates to study its phosphorylation status or interaction with other proteins.

-

Cell Lysis:

-

Culture endothelial cells to confluency and serum-starve for 4-6 hours.

-

Treat cells with ANGPT1 (e.g., 200 ng/mL) for the desired time (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add an anti-Tie2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them three times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.

-

Western Blot for Phosphorylated Tie2 and Downstream Effectors

This protocol is used to detect the phosphorylation status of Tie2, Akt, and Erk.

-

Sample Preparation:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2, phosphorylated Akt, or phosphorylated Erk overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

-

In Vitro Tie2 Kinase Assay

This assay measures the kinase activity of Tie2 in a cell-free system.

-

Reaction Setup:

-

Prepare a reaction buffer containing ATP and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Add recombinant Tie2 kinase to the reaction mixture.

-

To test for inhibitors, add the compound of interest to the reaction.

-

-

Kinase Reaction:

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

-

Detection of Activity:

-

The kinase activity can be measured using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a reagent that detects the amount of ADP produced during the kinase reaction.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Endothelial Cell Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing an indication of barrier function.

-

Cell Seeding:

-

Seed endothelial cells onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

-

-

Treatment:

-

Treat the endothelial monolayer with ANGPT1 for a specified duration.

-

In some wells, add a permeability-inducing agent (e.g., VEGF or thrombin) with or without ANGPT1 pre-treatment.

-

-

Permeability Measurement:

-

Add a tracer molecule (e.g., FITC-dextran) to the upper chamber of the Transwell.

-

After a defined incubation period, collect a sample from the lower chamber.

-

Measure the concentration of the tracer in the lower chamber using a fluorometer or spectrophotometer.

-

Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.

-

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

-

Monolayer and Wounding:

-

Culture endothelial cells to full confluency in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add culture medium containing ANGPT1 or a control vehicle.

-

Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

-

Quantification:

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure as a measure of cell migration.

-

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

-

Plate Coating:

-

Coat the wells of a multi-well plate with a basement membrane extract (e.g., Matrigel).

-

Allow the matrix to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Seed endothelial cells onto the solidified matrix in a medium containing ANGPT1 or a control vehicle.

-

-

Incubation and Imaging:

-

Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

-

Image the tube network using a microscope.

-

-

Quantification:

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a representative experimental workflow.

References

- 1. Comparative Phosphoproteomics Analysis of VEGF and Angiopoietin-1 Signaling Reveals ZO-1 as a Critical Regulator of Endothelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tie2 is tied at the cell-cell contacts and to extracellular matrix by Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietin-1 regulates endothelial cell survival through the phosphatidylinositol 3'-Kinase/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiopoietin-1 haploinsufficiency affects the endothelial barrier and causes hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-resolved quantitative phosphoproteomics: new insights into Angiotensin-(1-7) signaling networks in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiopoietin-1 inhibits endothelial cell apoptosis via the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Angiopoietin-1 accelerates restoration of endothelial cell barrier integrity from nanoparticle-induced leakiness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of tube formation by angiopoietin-1 in endothelial cell/fibroblast co-culture is dependent on endogenous VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of tube formation by angiopoietin‐1 in endothelial cell/fibroblast co‐culture is dependent on endogenous VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to ANGPT1-Mediated Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiopoietin-1 (ANGPT1) is a critical secreted glycoprotein that, through its interaction with the endothelial-specific receptor tyrosine kinase Tie2, plays a pivotal role in vascular development, maturation, and homeostasis.[1][2] Its signaling cascade is fundamental for maintaining endothelial cell quiescence, promoting vessel stability, and suppressing vascular permeability.[3][4] Dysregulation of the ANGPT1/Tie2 axis is implicated in numerous pathologies characterized by vascular instability, including inflammatory diseases and cancer. This technical guide provides a detailed examination of the molecular mechanisms underpinning ANGPT1-mediated cell signaling, offers detailed protocols for key experimental analyses, and presents quantitative data to support a deeper understanding for researchers and drug development professionals.

The ANGPT1-Tie2 Signaling Axis: Core Mechanism

The canonical ANGPT1 signaling pathway is initiated by the binding of ANGPT1 to the Tie2 receptor, which is expressed predominantly on the surface of endothelial cells.[5][6]

2.1 Ligand-Receptor Activation

ANGPT1 is a secreted glycoprotein produced by perivascular cells, such as pericytes and vascular smooth muscle cells.[5][7] It naturally forms multimers, a structural feature essential for its function. The binding of multimeric ANGPT1 to Tie2 receptors induces receptor clustering and oligomerization on the endothelial cell surface.[8] This clustering facilitates the trans-autophosphorylation of multiple tyrosine residues within the intracellular kinase domain of Tie2, thereby activating the receptor and creating docking sites for downstream signaling molecules.[1][9]

The activity of the ANGPT1/Tie2 axis is tightly regulated by several factors:

-

Angiopoietin-2 (ANGPT2): A context-dependent antagonist, ANGPT2 binds to Tie2 with a similar affinity as ANGPT1.[7][10] In the presence of ANGPT1, ANGPT2 competitively inhibits its binding, leading to the disruption of vascular stability.[3][11] However, in the absence of ANGPT1, ANGPT2 can act as a weak partial agonist.[11]

-

Tie1 Receptor: This orphan receptor, which does not bind angiopoietins directly, forms a heterodimer with Tie2 on the cell surface.[12][13] This complex inhibits Tie2 signaling. The binding of ANGPT1 to Tie2 disrupts the Tie1-Tie2 interaction, releasing the inhibition and permitting robust Tie2 activation.[12][14]

-

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP): This phosphatase is closely associated with Tie2 in the endothelium and actively dephosphorylates the receptor, serving as a negative regulator of the signaling pathway.[15][16]

Key Downstream Signaling Pathways

Activated Tie2 serves as a scaffold to initiate multiple downstream signaling cascades that collectively mediate the biological effects of ANGPT1.

3.1 The PI3K/Akt/FOXO1 Pathway: Survival and Quiescence

One of the most critical pathways activated by ANGPT1 is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[17][18] Upon Tie2 phosphorylation, the p85 regulatory subunit of PI3K is recruited to the receptor, leading to the activation of PI3K and subsequent phosphorylation and activation of the serine/threonine kinase Akt.[17][18] Activated Akt promotes endothelial cell survival by inhibiting apoptosis.[4][17] A key downstream target of Akt is the Forkhead box protein O1 (FOXO1) transcription factor.[15][19] Akt phosphorylates FOXO1, which prevents its translocation to the nucleus.[15] This sequestration in the cytoplasm inhibits the transcription of pro-apoptotic and pro-inflammatory genes, as well as the gene for ANGPT2, thereby creating a negative feedback loop that reinforces vascular stability.[15][20]

3.2 The Dok-R/ERK Pathway: Cell Migration

In certain contexts, particularly during angiogenesis, ANGPT1 can also promote cell migration. This is mediated through the recruitment of the downstream of kinase (Dok-R) adaptor protein to phosphorylated Tie2.[19] Dok-R, in turn, can lead to the activation of the Ras-ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) signaling cascade, a pathway well-known for its role in cell migration and proliferation.[19]

3.3 Rho Family GTPases: Barrier Function

ANGPT1 plays a crucial role in strengthening the endothelial barrier and reducing vascular permeability.[21][22] This is achieved by modulating the activity of Rho family small GTPases. ANGPT1 signaling leads to the activation of Rac1 and the concomitant inhibition of RhoA.[21] Rac1 activation promotes the formation of cortical actin and strengthens cell-cell junctions, while RhoA inhibition reduces the formation of actin stress fibers and cellular contractility.[21] This coordinated cytoskeletal rearrangement enhances endothelial monolayer integrity.[21]

Quantitative Data in ANGPT1 Signaling

The interactions and activations within the ANGPT1 pathway can be quantified to understand signaling dynamics. While precise values can vary by experimental system, the following tables summarize key reported data.

Table 1: Ligand-Receptor Interactions

| Ligand | Receptor | Affinity (Kd) | Key Observation | Reference |

|---|---|---|---|---|

| ANGPT1 | Tie2 | Similar to ANGPT2 | Potent agonist; induces strong Tie2 phosphorylation. | [7][10][11] |

| ANGPT2 | Tie2 | Similar to ANGPT1 | Context-dependent; weak partial agonist or antagonist. |[7][10][11] |

Table 2: Modulation of Downstream Signaling Events

| Stimulus | Target Protein | Effect | Cell Type / System | Reference |

|---|---|---|---|---|

| ANGPT1 | Tie2 | Dose-dependent increase in phosphorylation. | Human Umbilical Vein Endothelial Cells (HUVECs) | [18] |

| ANGPT1 | Akt (Ser473) | PI3K-dependent increase in phosphorylation. | HUVECs | [17] |

| ANGPT1 | FOXO1 | Inhibition of nuclear translocation. | Endothelial Cells | [15][20] |

| ANGPT1 | RhoA | Inhibition of basal and thrombin-induced activation. | Human Microvascular Endothelial Cells (HMVECs) | [21] |

| ANGPT2 (600 ng/mL) | TIE2 | Induces phosphorylation. | HEK293 cells expressing TIE2 | [16] |

| ANGPT2 + VE-PTP Inhibitor | TIE2 | Synergistic increase in phosphorylation. | HEK293 cells expressing TIE2/VE-PTP |[16] |

Detailed Experimental Protocols

Investigating the ANGPT1 signaling pathway requires specific biochemical and cell-based assays. The following are detailed methodologies for key experiments.

5.1 Protocol: Co-Immunoprecipitation (Co-IP) for Tie2 Interaction Analysis

This protocol is used to verify the physical interaction between Tie2 and its binding partners (e.g., p85 subunit of PI3K) following ANGPT1 stimulation.

-

Cell Culture and Stimulation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve cells for 4-6 hours, then stimulate with recombinant ANGPT1 (e.g., 100-400 ng/mL) for a specified time (e.g., 5-30 minutes). Include an unstimulated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Lysate Preparation: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Immunoprecipitation: Add 1-2 µg of anti-Tie2 antibody to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add 20-30 µL of Protein A/G magnetic beads or agarose slurry to each sample. Incubate for 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western Blotting, probing for the interacting protein of interest (e.g., anti-p85).

5.2 Protocol: Western Blotting for Tie2 and Akt Phosphorylation

This method is used to quantify the activation state of key signaling proteins.

-

Sample Preparation: Stimulate and lyse cells as described in the Co-IP protocol (Steps 1-3), but using a denaturing lysis buffer containing SDS (e.g., RIPA buffer) is common. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Tie2 Tyr992, anti-phospho-Akt Ser473) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (pan) protein (e.g., anti-Tie2, anti-Akt).

5.3 Protocol: Endothelial Cell Survival Assay (TUNEL Assay)

This protocol quantifies apoptosis, a process inhibited by ANGPT1.[18]

-

Cell Culture and Treatment: Plate endothelial cells on glass coverslips or in chamber slides. Induce apoptosis by serum starvation for 24-48 hours. Treat a subset of cells with ANGPT1 during the starvation period. Include positive (e.g., DNase I treatment) and negative controls.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTPs (e.g., fluorescein-dUTP), according to the manufacturer's protocol. This is typically for 1 hour at 37°C in a humidified chamber. The TdT enzyme labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (from fluorescein-dUTP) co-localized with the blue DAPI-stained nucleus. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive) in multiple random fields.

Logical Relationships and Functional Context

The ultimate biological outcome of ANGPT1 signaling is highly dependent on the cellular and molecular context, particularly the balance with its natural antagonist, ANGPT2.

In healthy, quiescent vessels, a high ratio of ANGPT1 to ANGPT2 ensures constitutive Tie2 signaling, which maintains vascular integrity.[4] However, under pathological conditions such as inflammation or tumor growth, endothelial cells upregulate and release ANGPT2.[19] This shifts the balance, antagonizing ANGPT1-mediated Tie2 activation and leading to vessel destabilization, increased permeability, and a pro-angiogenic state.[3][7] Therefore, targeting this axis for therapeutic intervention often focuses on either enhancing ANGPT1/Tie2 signaling or inhibiting the antagonistic effects of ANGPT2.

References

- 1. Angiopoietin 1 - Wikipedia [en.wikipedia.org]

- 2. Angiopoietin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. SIGNALLING AND FUNCTIONS OF ANGIOPOIETIN-1 IN VASCULAR PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Angiopoietin-1 is essential in mouse vasculature during development and in response to injury [jci.org]

- 6. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The yin, the yang, and the Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An engineered tetra-valent antibody fully activates the Tie2 receptor with comparable potency to its natural ligand angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiopoietin‐1 alters tumor growth by stabilizing blood vessels or by promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - The yin, the yang, and the Angiopoietin-1 [jci.org]

- 11. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Angiopoietin-1 regulates endothelial cell survival through the phosphatidylinositol 3'-Kinase/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Anti-angiogenic Targets: Angiopoietin and Angiopoietin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Angiopoietin-1 modulates endothelial cell function and gene expression via the transcription factor FKHR (FOXO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Angiopoietin-1 Requires Oxidant Signaling through p47phox to Promote Endothelial Barrier Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

Pre-designed siRNA for ANGPT1 gene silencing

An In-depth Technical Guide to Pre-designed siRNA for ANGPT1 Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

The ANGPT1 Signaling Pathway

ANGPT1 is a secreted glycoprotein that acts as a crucial ligand for the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells.[1][2] The binding of ANGPT1 to Tie2 initiates a signaling cascade that promotes vascular stabilization, endothelial cell survival, and reduces vascular permeability.[1] In contrast, Angiopoietin-2 (ANGPT2), a natural antagonist of ANGPT1, competes for Tie2 binding and can lead to vessel destabilization and remodeling.[1] The balance between ANGPT1 and ANGPT2 signaling is critical in both physiological and pathological angiogenesis. Understanding this pathway is essential for interpreting the functional consequences of ANGPT1 silencing.

Pre-designed siRNA for ANGPT1

Pre-designed siRNAs are synthetic, ready-to-use RNA duplexes that have been computationally designed and often experimentally validated to effectively silence a target gene.[6] These siRNAs are created using algorithms that consider factors like GC content, secondary structure, and potential off-target effects to maximize silencing efficiency and specificity.[7]

Advantages of Pre-designed siRNA:

-

High Potency: Designed for maximum knockdown efficiency, with many vendors guaranteeing a certain level of silencing (e.g., ≥75%).[5][6]

-

Specificity: Algorithms minimize the risk of off-target effects by screening for homology with other genes.[5]

-

Time and Cost-Effective: Eliminates the need for in-house design, synthesis, and validation of multiple siRNA sequences.

Experimental Workflow for ANGPT1 Silencing

Detailed Experimental Protocols

Protocol 1: siRNA Transfection

This protocol is a general guideline for transfecting mammalian cells in a 6-well plate format using a lipid-based transfection reagent.[9][10] Optimization may be required depending on the cell line.

Materials:

-

Pre-designed siRNA targeting ANGPT1 and a non-targeting (scrambled) control siRNA.

-

Lipid-based siRNA transfection reagent.

-

Serum-free medium (e.g., Opti-MEM).

-

Complete growth medium.

-

6-well tissue culture plates.

-

Target cells (e.g., HUVECs).

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.[9] Use antibiotic-free complete growth medium.

-

Prepare siRNA-Lipid Complexes (for one well):

-

Solution A: Dilute 20-80 pmol of siRNA (e.g., 5 µl of a 20 µM stock) into 100 µl of serum-free medium.[9] Mix gently.

-

Solution B: Dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.[9] Mix gently.

-

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow complexes to form.[9]

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the 200 µl siRNA-lipid complex mixture to 800 µl of serum-free medium to bring the final volume to 1 ml.

-

Add the 1 ml mixture to the well.

-

-

Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[9]

-

Post-Transfection: After the incubation, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.

-

Assay for Gene Knockdown: Harvest cells 24-72 hours post-transfection to assess ANGPT1 knockdown.

Table 1: Recommended Reagent Volumes for siRNA Transfection

| Culture Vessel | Growth Area (cm²) | Seeding Density | siRNA (pmol) | Transfection Reagent (µl) | Final Volume (ml) |

| 96-well plate | 0.32 | 5,000 - 10,000 | 1 - 5 | 0.2 - 0.5 | 0.1 |

| 24-well plate | 1.9 | 40,000 - 80,000 | 10 - 20 | 1 - 2 | 0.5 |

| 12-well plate | 3.8 | 80,000 - 160,000 | 20 - 40 | 2 - 4 | 1.0 |

| 6-well plate | 9.6 | 200,000 - 400,000 | 50 - 100 | 5 - 10 | 2.0 |

| 60 mm dish | 21 | 500,000 - 1,000,000 | 125 - 250 | 12 - 25 | 5.0 |

Note: These are starting recommendations and should be optimized for each cell line and siRNA.

Protocol 2: Validation of ANGPT1 Knockdown by qRT-PCR

Procedure:

-

RNA Isolation: At 24-48 hours post-transfection, harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Perform qPCR using ANGPT1-specific primers and a reference gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green-based detection method.

Table 2: Example of a qRT-PCR Reaction Setup (20 µl reaction)

| Component | Volume (µl) | Final Concentration |

| 2x SYBR Green Master Mix | 10 | 1x |

| Forward Primer (10 µM) | 0.5 | 250 nM |

| Reverse Primer (10 µM) | 0.5 | 250 nM |

| cDNA Template | 2 | ~50 ng |

| Nuclease-free water | 7 | - |

| Total Volume | 20 |

-

Data Analysis: Calculate the relative expression of ANGPT1 mRNA using the ΔΔCt method, comparing the ANGPT1 siRNA-treated samples to the non-targeting control samples.

Protocol 3: Validation of ANGPT1 Knockdown by Western Blot

Western blotting confirms gene silencing at the protein level.[11]

Procedure:

-

Cell Lysis: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for ANGPT1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to confirm reduced ANGPT1 protein levels.

Quantitative Data and Expected Outcomes

Table 3: Summary of Expected ANGPT1 Knockdown Efficiency

| Assay | Time Post-Transfection | Target | Expected Knockdown (%) | Control |

| qRT-PCR | 24 - 48 hours | ANGPT1 mRNA | 70 - 95% | Scrambled siRNA |

| Western Blot | 48 - 72 hours | ANGPT1 Protein | 60 - 90% | Scrambled siRNA |

Data is illustrative and based on typical outcomes reported in gene silencing experiments.[12][13][14] A study on human esophageal cancer cells showed an 80% reduction in Ang-1 mRNA levels after transfection with an adenovirus-based siRNA expression system.[12]

Mechanism of RNA Interference

The mechanism of siRNA-mediated gene silencing involves the cell's natural RNAi machinery.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]

- 6. Predesigned siRNA [sigmaaldrich.com]

- 7. genscript.com [genscript.com]

- 8. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. signagen.com [signagen.com]

- 11. researchgate.net [researchgate.net]

- 12. Angiopoietin-1 targeted RNA interference suppresses angiogenesis and tumor growth of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ANGPT1 as a Therapeutic Target in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-1 (ANGPT1) is a critical signaling protein that, through its interaction with the endothelial-specific receptor tyrosine kinase Tie2, plays a pivotal role in vascular development, maturation, and quiescence. Unlike pro-angiogenic factors that stimulate the formation of new blood vessels, ANGPT1 is primarily recognized for its role in stabilizing the vasculature, reducing permeability, and suppressing inflammation. These functions position the ANGPT1/Tie2 signaling axis as a compelling therapeutic target for a range of pathologies characterized by endothelial dysfunction, vascular leakage, and inflammation. This guide provides an in-depth overview of ANGPT1's mechanism of action, summarizes key preclinical and clinical data across various disease models, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.

The ANGPT1/Tie2 Signaling Axis

ANGPT1 is a secreted glycoprotein that binds to the Tie2 receptor, which is predominantly expressed on endothelial cells.[1] The binding of ANGPT1, a natural agonist, induces the dimerization and autophosphorylation of Tie2, initiating a cascade of downstream signaling events.[1] In contrast, Angiopoietin-2 (ANGPT2), another ligand for Tie2, often acts as a context-dependent antagonist, competing with ANGPT1 and leading to vascular destabilization.[2][3] The balance between ANGPT1 and ANGPT2 is therefore a crucial determinant of vascular health.

Core Signaling Pathways

Upon activation by ANGPT1, phosphorylated Tie2 serves as a docking site for various intracellular signaling molecules. Two major pathways are critical to its function:

-

PI3K/Akt Pathway: This pathway is central to the pro-survival and anti-permeability effects of ANGPT1.[4] Activation of Akt promotes endothelial cell survival by inhibiting apoptosis and strengthens the vascular barrier.[4]

-

MAPK/ERK Pathway: This pathway is also engaged and contributes to cellular responses like migration and survival.[5]

The context of ANGPT1 signaling is crucial. In quiescent vessels with established cell-cell contacts, ANGPT1 signaling via the PI3K/Akt pathway reinforces vascular stability.[1] In the absence of these contacts, such as during sprouting angiogenesis, it can promote migration via MAPK/ERK.[1][6]

ANGPT1 in Disease Models

The vessel-stabilizing and anti-inflammatory properties of ANGPT1 make it a promising therapeutic target in diseases where vascular integrity is compromised.

Diabetic Retinopathy

Diabetic retinopathy (DR) is characterized by increased vascular permeability, leukocyte adhesion, and endothelial cell injury, often driven by vascular endothelial growth factor (VEGF).[7] ANGPT1 has been shown to directly counteract these pathological changes.

Experimental Evidence: In rat models of diabetes, intravitreal administration of ANGPT1 prevents and reverses retinal vascular changes.[7] It normalizes VEGF and Intercellular Adhesion Molecule-1 (ICAM-1) levels, leading to reduced leukocyte adhesion and breakdown of the blood-retinal barrier.[7][8]

| Parameter | Treatment Group (ANGPT1) | Control Group (Vehicle/PBS) | Percent Reduction | P-value | Reference |

| Retinal Vascular Permeability | Dose-dependent reduction | Diabetic baseline | - | < 0.0001 | [1] |

| VEGF Protein (pg/µg) | 0.95 ± 0.14 | 1.57 ± 0.17 | 39.6% | < 0.001 | [1] |

| ICAM-1 Protein (pg/µg) | 0.41 ± 0.07 | 0.92 ± 0.12 | 55.9% | < 0.001 | [1] |

| VEGF mRNA | - | - | 61.5% | < 0.03 | [1] |

| Akt Kinase Activation | 0.28 ± 0.02 (OD) | 0.46 ± 0.01 (OD) | 39.2% | < 0.005 | [1] |

Sepsis and Acute Respiratory Distress Syndrome (ARDS)

Sepsis and its complication, ARDS, involve systemic inflammation and widespread vascular leakage.[2] In this context, ANGPT2 levels rise dramatically, antagonizing the protective effects of ANGPT1 and leading to a loss of endothelial barrier function.[2][9] Therapeutic strategies aim to restore the ANGPT1/Tie2 signaling balance.

Experimental Evidence: In murine models of endotoxemia (sepsis), administration of ANGPT1 confers a survival benefit associated with reduced vascular leakage and inflammation.[2] A stable ANGPT1 variant, MAT.Ang-1, administered after the onset of sepsis, was shown to ameliorate macromolecular leak and improve tissue perfusion.[10][11]

| Disease Model | Therapeutic Agent | Key Quantitative Outcomes | Reference |

| Murine Endotoxemia | Excess ANGPT1 | Confers survival benefit, reduces vascular leakage | [2] |

| Murine Sepsis (LPS) | MAT.Ang-1 (variant) | Ameliorated macromolecular leak, improved tissue perfusion, reduced IL-1β | [10][11] |

Oncology

The role of ANGPT1 in cancer is complex and context-dependent. While it can stabilize tumor vessels, potentially "normalizing" them and improving drug delivery, it has also been implicated in promoting metastasis by enlarging vessels, which may facilitate tumor cell dissemination.[12][13] Therapeutic development has largely focused on inhibiting the Angiopoietin/Tie2 axis, often by targeting both ANGPT1 and ANGPT2.[14][15]

Clinical Evidence (Trebananib): Trebananib (AMG 386) is a peptibody that neutralizes both ANGPT1 and ANGPT2. The Phase 3 TRINOVA-1 trial evaluated its efficacy in recurrent ovarian cancer.

| Trial / Parameter | Trebananib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | P-value | Reference |

| TRINOVA-1 (n=919) | |||||

| Median Progression-Free Survival | 7.2 months | 5.4 months | 0.66 (0.57 - 0.77) | < 0.001 | [16][17] |

| Median Overall Survival | 19.3 months | 18.3 months | 0.95 (0.81 - 1.11) | 0.52 | [18][19] |

| Median OS (Ascites Subgroup) | 14.5 months | 12.3 months | 0.72 (0.55 - 0.93) | 0.011 | [18] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to evaluate ANGPT1-based therapeutics in preclinical models.

Workflow for Evaluating an ANGPT1 Mimetic in a Diabetic Retinopathy Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel ANGPT1 mimetic peptide in a chemically-induced rat model of diabetes.

Detailed Protocol: Intravitreal Injection in Rats

This protocol is adapted from established methods for delivering therapeutic agents directly to the vitreous humor of the rat eye.[6][7][8]

-

Animal Preparation: Anesthetize the rat using an intraperitoneal injection of ketamine (80mg/kg) and xylazine (8mg/kg). Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eye receiving the injection.

-

Puncture: Under a dissecting microscope, gently proptose the eye. Use a sterile 30-gauge needle to create a puncture hole through the superior nasal sclera, approximately 1.5 mm posterior to the limbus, avoiding visible vasculature.

-

Injection: Use a 33- or 34-gauge blunt needle attached to a microsyringe (e.g., Hamilton syringe) loaded with 2-3 µL of the therapeutic solution. Insert the needle tip through the puncture hole at a 45° angle towards the posterior pole to avoid contact with the lens.

-

Delivery: Slowly depress the plunger to inject the solution into the mid-vitreous. Hold the needle in place for 30-60 seconds to allow for pressure equalization and to minimize reflux.

-

Withdrawal & Post-Procedure: Gently withdraw the needle. Apply a topical antibiotic ointment to the injection site to prevent infection. Monitor the animal during recovery from anesthesia.

Detailed Protocol: Vascular Permeability (Evans Blue Assay)

This protocol measures macromolecular extravasation from blood vessels into tissue, a key indicator of vascular leak.[2][4]

-

Dye Preparation: Prepare a 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline. Filter the solution through a 0.22 µm syringe filter to ensure it is free of particles.

-

Dye Injection: Administer the Evans Blue solution to the mouse via tail vein injection at a dose of 4 mL/kg body weight. Allow the dye to circulate for a specified time (e.g., 30-60 minutes).

-

Tissue Harvest: At the end of the circulation period, humanely euthanize the animal and perfuse the vasculature with saline via the left ventricle to remove intravascular dye. Carefully dissect the tissue of interest (e.g., lung, retina, skin).

-

Dye Extraction: Weigh the harvested tissue and place it in a tube with formamide (e.g., 1 mL). Incubate at 55-60°C overnight to extract the Evans Blue dye from the tissue.

-

Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer. Calculate the concentration of Evans Blue in the tissue by comparing the absorbance to a standard curve of known dye concentrations. Results are typically expressed as µg of Evans Blue per gram of tissue.

Detailed Protocol: Western Blot for Tie2 Phosphorylation

This protocol is essential for confirming the activation of the Tie2 receptor by ANGPT1 or its mimetics.[9]

-

Lysate Preparation: Harvest cells or tissues and immediately homogenize in ice-cold RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Immunoprecipitation (Optional but Recommended): To enrich for Tie2, incubate 500 µg of protein lysate with an anti-Tie2 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes. Wash the beads several times with lysis buffer.

-

SDS-PAGE and Transfer: Resuspend the immunoprecipitated complexes (or load 20-40 µg of total lysate) in Laemmli sample buffer, boil for 5 minutes, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background. Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-p-Tie2 Tyr992) at a 1:1000 dilution in 5% BSA/TBST overnight at 4°C.

-

Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Tie2 to confirm equal loading and to determine the ratio of phosphorylated to total receptor.

Conclusion and Future Directions

ANGPT1's unique ability to stabilize blood vessels, reduce permeability, and quell inflammation makes the ANGPT1/Tie2 pathway a highly attractive therapeutic target. Preclinical data across models of diabetic retinopathy and sepsis are robust, demonstrating clear protective effects. The development of potent, soluble variants like COMP-Ang1 and mimetic peptides offers a promising path forward, overcoming the stability issues of the native protein.[3][20] In oncology, the role is more nuanced, and broad inhibition of the axis via agents like trebananib has yielded mixed clinical results, suggesting that a more sophisticated, context-aware approach is needed.[18][19] Future research should focus on developing targeted agonists for diseases of vascular leakage while exploring the potential of combination therapies in cancer to exploit the vessel normalization properties of ANGPT1 signaling. The protocols and data presented herein provide a foundational guide for professionals engaged in the continued exploration of this vital signaling pathway.

References

- 1. Suppression of Diabetic Retinopathy with Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 3. COMP-Ang1: Therapeutic potential of an engineered Angiopoietin-1 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Video: Intravitreous Injection for Establishing Ocular Diseases Model [jove.com]

- 7. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiopoietin-1 variant reduces LPS-induced microvascular dysfunction in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.foxchase.org [profiles.foxchase.org]

- 13. file.yizimg.com [file.yizimg.com]

- 14. Early therapeutic effects of an Angiopoietin-1 mimetic peptide in middle-aged rats with vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beyond VEGF: Angiopoietin–Tie Signaling Pathway in Diabetic Retinopathy [mdpi.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Amgen Announces Top-Line Results Of Phase 3 Trebananib (AMG 386) TRINOVA-1 Trial In Recurrent Ovarian Cancer | Amgen Inc. [investors.amgen.com]

- 18. Final results of a phase 3 study of trebananib plus weekly paclitaxel in recurrent ovarian cancer (TRINOVA-1): Long-term survival, impact of ascites, and progression-free survival-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amgen's 1st Phase 3 Trial For Trebananib Reveals Disappointing Results [clinicalleader.com]

- 20. COMP-Ang1: a designed angiopoietin-1 variant with nonleaky angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiopoietin-1: A Comprehensive Technical Review of its Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-1 (ANGPT1) is a critical secreted glycoprotein that plays a pivotal role in vascular development, maturation, and stability. As a ligand for the endothelial-specific tyrosine kinase receptor, TIE2, ANGPT1 signaling is fundamental in maintaining vascular quiescence and integrity. Dysregulation of the ANGPT1/TIE2 axis is implicated in a myriad of pathological conditions, including cancer, inflammatory disorders, and vascular diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth review of the current understanding of ANGPT1 function and regulation, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological processes.

ANGPT1 Function

ANGPT1's primary function is to promote vascular stability and quiescence. Unlike pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), which induce vascular permeability and endothelial cell proliferation, ANGPT1 strengthens the endothelial barrier, promotes pericyte recruitment, and suppresses inflammation.

ANGPT1/TIE2 Signaling

ANGPT1 binds to the TIE2 receptor on endothelial cells, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that mediate the functional effects of ANGPT1.

-

PI3K/Akt Pathway: Activation of this pathway is crucial for endothelial cell survival, inhibition of apoptosis, and promotion of vascular stability.

-

ERK/MAPK Pathway: This pathway is involved in endothelial cell migration and proliferation, although the pro-proliferative effects of ANGPT1 are context-dependent and generally weaker than those of VEGF.

Quantitative Data on ANGPT1 Function

The following tables summarize key quantitative data related to ANGPT1 function.

| Interaction | Binding Affinity (Kd) | Reference |

| ANGPT1 - TIE2 | Similar to ANGPT2 | [1][2] |

| hTAAB - hTIE2 | 4.2 x 10⁻⁹ M | [3] |

| Functional Effect | Assay | Quantitative Measurement | ANGPT1 Concentration | Reference |

| Endothelial Permeability | Transendothelial Electrical Resistance (TEER) | Attenuated thrombin-induced permeability increase | 250 ng/mL | [4] |

| Endothelial Cell Migration | Wound Healing Assay | Significant enhancement in wound healing | 300 ng/mL | [5] |

| Endothelial Cell Migration | Wound Healing Assay | Migration rate of ~10-15 µm/hour (estimated) | Not Specified | [6] |

Regulation of ANGPT1

The expression and activity of ANGPT1 are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.

Transcriptional Regulation

Several transcription factors are known to regulate ANGPT1 gene expression. For instance, Forkhead box O1 (FOXO1) has been identified as a key regulator. The activity of the ANGPT1 promoter can be assessed using luciferase reporter assays.

ANGPT1 Expression in Cancer

The expression of ANGPT1 is dysregulated in various cancers. The following table provides a summary of ANGPT1 expression in different tumor types based on data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.

| Cancer Type | ANGPT1 Expression Level (Compared to Normal Tissue) | Data Source |

| Breast Cancer | Significantly lower | [7] |

| Endometrial Carcinoma | Low expression | [8] |

| Colorectal Cancer | Weak to moderate cytoplasmic staining | [5] |

| Lung Cancer | Weak to moderate cytoplasmic staining | [5] |

| Prostate Cancer | Weak to moderate cytoplasmic staining | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

Co-Immunoprecipitation of ANGPT1 and TIE2

This protocol describes the co-immunoprecipitation of endogenous ANGPT1 and TIE2 from cell lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-ANGPT1 Antibody

-

Anti-TIE2 Antibody

-

Protein A/G-Agarose or Magnetic Beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ANGPT1 antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-TIE2 antibody.

Western Blot Analysis of TIE2 Phosphorylation

This protocol details the detection of phosphorylated TIE2 (p-TIE2) in response to ANGPT1 stimulation.

Materials:

-

Cell Lysis Buffer with phosphatase inhibitors

-

Primary Antibody against phospho-TIE2 (e.g., p-Tyr992)[9]

-

Primary Antibody against total TIE2

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Cell Treatment: Stimulate endothelial cells with ANGPT1 for the desired time.

-

Lysis: Lyse cells in buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST.[1]

-

Primary Antibody Incubation: Incubate the membrane with anti-p-TIE2 antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total TIE2 for normalization.

Chromatin Immunoprecipitation (ChIP) for Transcription Factors Regulating ANGPT1

This protocol describes the ChIP procedure to identify binding of a transcription factor (e.g., FOXO1) to the ANGPT1 promoter.[10][11][12]

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and Sonication Buffers

-

Antibody against the transcription factor of interest (e.g., anti-FOXO1)

-

Protein A/G beads

-

Wash Buffers of increasing stringency

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification columns or phenol-chloroform extraction reagents

-

Primers for qPCR targeting the ANGPT1 promoter

Procedure:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde.

-

Cell Lysis and Sonication: Lyse cells and shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody against the transcription factor.

-

Immune Complex Capture: Capture antibody-chromatin complexes with Protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Luciferase Reporter Assay for ANGPT1 Promoter Activity

This protocol outlines the use of a luciferase reporter assay to measure the activity of the ANGPT1 promoter.[13][14][15]

Materials:

-

Luciferase reporter plasmid containing the ANGPT1 promoter upstream of the luciferase gene

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Cell line of interest

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect cells with the ANGPT1 promoter-luciferase plasmid and the control plasmid.

-

Treatment: Treat cells with compounds or conditions that may affect ANGPT1 promoter activity.

-

Cell Lysis: Lyse the cells according to the luciferase kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

ANGPT1 is a key regulator of vascular homeostasis, and its intricate signaling network presents numerous opportunities for therapeutic targeting. This technical guide has provided a comprehensive overview of ANGPT1's function and regulation, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding these complex processes. A thorough understanding of the molecular mechanisms governing ANGPT1 function and regulation is essential for the development of novel therapies for a wide range of diseases characterized by vascular dysfunction.

References

- 1. astorscientific.us [astorscientific.us]

- 2. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the clustering and activation of Tie2 receptor mediated by Tie2 agonistic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietin-1 inhibits endothelial permeability, neutrophil adherence and IL-8 production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of ANGPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Clinical Impact and Biological Function of Angiopoietin and Angiopoietin-like Proteins in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune-related gene ANGPT1 is an adverse biomarker for endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.yizimg.com [file.yizimg.com]

- 10. Using ChIP-Based Approaches to Characterize FOXO Recruitment to its Target Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Novel Foxo1–dependent transcriptional programs control Treg cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. promega.com [promega.com]

ANGPT1 Interaction with TIE2 Receptor Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between Angiopoietin-1 (ANGPT1) and its cognate receptor, the TIE2 tyrosine kinase. This guide is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on angiogenesis, vascular stability, and related therapeutic areas.

Core Interaction: Binding and Activation

The interaction between ANGPT1 and TIE2 is a critical signaling axis for maintaining vascular quiescence and promoting angiogenesis. ANGPT1, a secreted glycoprotein, functions as the primary agonistic ligand for the TIE2 receptor, which is predominantly expressed on endothelial cells.[1] The binding of multimeric ANGPT1 to TIE2 induces receptor clustering and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate endothelial cell survival, migration, and vascular stabilization.[2]

Quantitative Binding Affinity

While ANGPT1 and its context-dependent antagonist, ANGPT2, are known to bind to the same Ig2 domain of the TIE2 receptor with similar affinities, precise equilibrium dissociation constants (Kd) for the ANGPT1-TIE2 interaction are not consistently reported in the literature.[3] However, the high affinity of this interaction is evident from functional assays and studies of engineered TIE2 agonists.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| hTAAB (human TIE2-activating antibody) & hTIE2 ECD | Surface Plasmon Resonance (SPR) | 4.2 x 10-9 M | [3] |

| ANGPT1 & TIE2 | Not Specified | Similar affinity to ANGPT2 | [3][4] |

Key Signaling Pathways

Upon activation by ANGPT1, the TIE2 receptor orchestrates a complex network of intracellular signaling pathways, primarily promoting vascular stability and endothelial cell survival. The two most well-characterized downstream pathways are the PI3K/AKT and the DOK2 signaling cascades.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central mediator of the pro-survival signals emanating from the activated TIE2 receptor.[1][2][5] Recruitment of the p85 regulatory subunit of PI3K to the phosphorylated TIE2 receptor initiates the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT.[2] Activated AKT phosphorylates a multitude of downstream targets to promote endothelial cell survival and inhibit apoptosis.

Caption: ANGPT1-TIE2 PI3K/AKT Signaling Pathway.

DOK2 Signaling Pathway

The docking protein 2 (DOK2, also known as DOKR) provides an alternative signaling route downstream of TIE2 activation, primarily involved in regulating endothelial cell migration.[2][6] Upon TIE2 autophosphorylation, DOK2 is recruited to the receptor and becomes tyrosine-phosphorylated. This creates docking sites for adaptor proteins such as Nck and the p21-activated kinase (PAK), which are critical for cytoskeletal rearrangements and cell motility.[2]

Caption: ANGPT1-TIE2 DOK2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ANGPT1-TIE2 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Experimental Workflow:

Caption: Surface Plasmon Resonance Experimental Workflow.

Methodology:

-

Immobilization of TIE2:

-

Recombinant human TIE2-Fc chimera is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

TIE2-Fc, diluted in 10 mM sodium acetate (pH 5.0), is injected over the activated surface.

-

Remaining active groups are deactivated with 1 M ethanolamine-HCl (pH 8.5).

-

A reference flow cell is prepared similarly but without the TIE2-Fc immobilization.

-

-

Binding Analysis:

-

A serial dilution of recombinant human ANGPT1 is prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Each ANGPT1 concentration is injected over the TIE2-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

The association phase is monitored for a defined period (e.g., 180 seconds), followed by a dissociation phase where buffer is flowed over the chip (e.g., for 300 seconds).

-

-

Data Analysis:

-

The response data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model using appropriate analysis software (e.g., Biacore Evaluation Software) to determine the kinetic parameters (ka, kd, and Kd).[3]

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Interaction

Co-IP is used to demonstrate the physical interaction between ANGPT1 and TIE2 in a cellular context.

Methodology:

-

Cell Culture and Stimulation:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence.

-

Cells are serum-starved for 4-6 hours prior to stimulation.

-

Cells are then treated with recombinant ANGPT1 (e.g., 200 ng/mL) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.[7]

-

-

Cell Lysis:

-

After stimulation, cells are washed with ice-cold PBS and lysed on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[8]

-

Cell lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

A portion of the clarified lysate is saved as the "input" control.

-

The remaining lysate is incubated with an anti-TIE2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Protein A/G agarose or magnetic beads are added and incubated for an additional 1-2 hours to capture the antibody-protein complexes.[8]

-

-

Washing and Elution:

-

The beads are pelleted and washed 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted samples and the input lysate are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then probed with a primary antibody against ANGPT1 to detect the co-immunoprecipitated protein.

-

The membrane can be stripped and re-probed with an anti-TIE2 antibody to confirm the immunoprecipitation of the bait protein.

-

TIE2 Kinase Assay to Measure Phosphorylation

This assay measures the kinase activity of TIE2 by detecting its autophosphorylation in response to ANGPT1 stimulation.

Methodology:

-

Cell Stimulation and Lysis:

-

HUVECs are grown to confluence, serum-starved, and stimulated with various concentrations of ANGPT1 for a short duration (e.g., 5-30 minutes).[3][9]

-